molecular formula C22H20ClFN6O2 B11976166 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11976166
M. Wt: 454.9 g/mol
InChI Key: BLQVIPVABGPWQV-OPEKNORGSA-N
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Description

2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: is a complex organic compound with a molecular formula of C22H20ClFN6O2 and a molecular weight of 454.895 g/mol . This compound is a derivative of benzaldehyde and purine, featuring both halogenated and hydrazone functional groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The resulting product is then reacted with 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine to form the hydrazone derivative. The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromyl chloride, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products:

    Oxidation: 2-Chloro-6-fluorobenzoic acid.

    Reduction: 2-Chloro-6-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. This mechanism is particularly relevant in its use as an antiseptic and in biochemical assays.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzaldoxime
  • Chlorobenzaldehyde
  • Fluorobenzaldehyde

Comparison: Compared to its similar compounds, 2-Chloro-6-fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exhibits unique properties due to the presence of both halogenated and hydrazone functional groups. This dual functionality enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C22H20ClFN6O2

Molecular Weight

454.9 g/mol

IUPAC Name

8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H20ClFN6O2/c1-13-7-9-14(10-8-13)12-30-18-19(28(2)22(32)29(3)20(18)31)26-21(30)27-25-11-15-16(23)5-4-6-17(15)24/h4-11H,12H2,1-3H3,(H,26,27)/b25-11+

InChI Key

BLQVIPVABGPWQV-OPEKNORGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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